molecular formula C16H27NO4 B6971556 3-(Oxan-4-yloxy)-1-(2-propanoylpiperidin-1-yl)propan-1-one

3-(Oxan-4-yloxy)-1-(2-propanoylpiperidin-1-yl)propan-1-one

Cat. No.: B6971556
M. Wt: 297.39 g/mol
InChI Key: BZXXJTLUAVXPKF-UHFFFAOYSA-N
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Description

3-(Oxan-4-yloxy)-1-(2-propanoylpiperidin-1-yl)propan-1-one is a synthetic organic compound that features a unique combination of functional groups, including an oxane ring, a piperidine ring, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-4-yloxy)-1-(2-propanoylpiperidin-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or by using an epoxide opening reaction.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.

    Formation of the Propanone Moiety: The propanone group can be introduced through a Friedel-Crafts acylation reaction or by using a suitable ketone precursor.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the propanone moiety.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The oxane and piperidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted oxane or piperidine derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific receptors or enzymes.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of 3-(Oxan-4-yloxy)-1-(2-propanoylpiperidin-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or receptor binding, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Oxan-4-yloxy)-1-(2-propanoylpiperidin-1-yl)propan-2-one: Similar structure but with a different position of the ketone group.

    3-(Oxan-4-yloxy)-1-(2-propanoylpiperidin-1-yl)butan-1-one: Similar structure but with an extended carbon chain.

Uniqueness

3-(Oxan-4-yloxy)-1-(2-propanoylpiperidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(oxan-4-yloxy)-1-(2-propanoylpiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-2-15(18)14-5-3-4-9-17(14)16(19)8-12-21-13-6-10-20-11-7-13/h13-14H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXXJTLUAVXPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCCCN1C(=O)CCOC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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